Dmyd protein

myogenesis transcription factor DNA-binding domain

Dmyd protein (also designated nautilus/nau; CAS 138881-40-0) is the sole Drosophila melanogaster ortholog of the vertebrate myogenic regulatory factor (MRF) family, which includes MyoD, Myf5, myogenin, and MRF4. Encoded by a cDNA clone isolated from 0–16 hour Drosophila embryos, the Dmyd polypeptide comprises 332 amino acids and functions as a nuclear basic helix-loop-helix (bHLH) transcription factor essential for somatic muscle founder cell patterning and myogenic differentiation.

Molecular Formula C15H19NO3
Molecular Weight 0
CAS No. 138881-40-0
Cat. No. B1178404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmyd protein
CAS138881-40-0
SynonymsDmyd protein
Molecular FormulaC15H19NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dmyd Protein (CAS 138881-40-0): Drosophila Myogenic Determination Factor Procurement Guide


Dmyd protein (also designated nautilus/nau; CAS 138881-40-0) is the sole Drosophila melanogaster ortholog of the vertebrate myogenic regulatory factor (MRF) family, which includes MyoD, Myf5, myogenin, and MRF4 [1]. Encoded by a cDNA clone isolated from 0–16 hour Drosophila embryos, the Dmyd polypeptide comprises 332 amino acids and functions as a nuclear basic helix-loop-helix (bHLH) transcription factor essential for somatic muscle founder cell patterning and myogenic differentiation [2]. The protein is supplied as a recombinant product (Baculovirus or E. coli expression systems) with purity ≥90% by SDS-PAGE for research use only .

Why Dmyd Protein Cannot Be Substituted by Vertebrate MyoD or Other MRF Family Members


Although Dmyd shares conserved bHLH domains with vertebrate MyoD family members, direct substitution is not scientifically valid due to three critical distinctions: (i) Dmyd is the only MyoD-related gene in Drosophila, whereas vertebrates possess a four-member MRF family with partial functional redundancy, meaning vertebrate MyoD cannot replicate the full spectrum of Dmyd's unique in vivo functions in the fly system [1]; (ii) Dmyd exhibits a transient embryonic expression pattern—with RNA expression lost by 12–24 hour embryos—in contrast to the sustained expression of vertebrate MyoD in differentiated muscle, such that Dmyd cannot serve as a continuous muscle lineage marker [2]; (iii) functional differences in heterodimer formation between Dmyd and vertebrate CMD1 have been experimentally documented, indicating that even closely related bHLH factors are not biochemically interchangeable [2].

Dmyd Protein Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Dmyd Basic Domain Is 100% Identical to Vertebrate MyoD Across All 13 Amino Acids Critical for DNA Recognition

The Dmyd basic domain, which contains the essential recognition code for muscle-specific gene activation, exhibits complete (100%) amino acid identity with vertebrate MyoD across all 13 residues of this functionally critical region [1]. This perfect conservation at the DNA contact surface contrasts with the lower overall protein-level homology and demonstrates that the core DNA-binding apparatus has remained under absolute evolutionary constraint. Vertebrate MyoD serves as the comparator; any deviation in this domain would be expected to alter DNA-binding specificity [1].

myogenesis transcription factor DNA-binding domain

Dmyd HLH Domain Shares 82% Identity with MyoD Across 41 Amino Acids, Defining the Dimerization Interface

Within the helix-loop-helix (HLH) dimerization domain, Dmyd exhibits 82% amino acid identity to vertebrate MyoD across 41 residues, indicating strong but incomplete conservation of the protein-protein interaction surface [1]. This 18% sequence divergence in the HLH domain is functionally significant: it underlies the experimentally documented differences in heterodimer formation between Dmyd and the chicken CMD1 protein, providing a structural basis for distinct partner protein preferences [2]. The comparator is the vertebrate MyoD HLH region (41 amino acids).

protein dimerization helix-loop-helix transcription factor complex

Dmyd Is the Sole MRF Gene in Drosophila, Whereas Vertebrates Encode Four Partially Redundant MRFs (MyoD, Myf5, Myogenin, MRF4)

Low-stringency genomic hybridization experiments demonstrate that Dmyd is a single-copy gene with no closely related paralogs in the Drosophila genome, confirming that nautilus is the unique Drosophila ortholog of the entire vertebrate MRF family [1]. In contrast, vertebrates possess four distinct MRF genes (MyoD, Myf5, myogenin, MRF4) with partially overlapping functions. Loss-of-function analysis confirms this distinction: Dmyd/nau null embryos are viable (missing only a subset of muscle fibers), whereas combined MyoD/Myf5 double knockout in mice results in a complete absence of skeletal muscle and perinatal lethality [2].

gene family evolution functional redundancy myogenic regulatory factors

Dmyd/nau Loss-of-Function Produces Up to 30% Severe Embryonic Muscle Disruption and Female Sterility, Rescued by hsp70-nautilus Transgene

Using homology-directed gene targeting and Gal4/UAS-regulated RNAi, inactivation of the nautilus gene resulted in a range of defects including embryonic muscle disruption in up to 30% of embryos, reduced larval and adult viability, decreased mobility, and female sterility [1]. All phenotypes were rescued by hsp70-nautilus cDNA transgenes, confirming that the observed defects are specifically attributable to loss of Dmyd/nau function [1]. In contrast, earlier deficiency-based loss-of-function studies reported a milder phenotype (missing subset of muscle fibers without lethality), highlighting that the severity of the Dmyd phenotype depends on the method of gene inactivation and the genetic background [2].

muscle development founder cell phenotypic rescue

Dmyd/Nau Protein Half-Life of ~10 Hours Enables Efficient RNA Interference Silencing, Unlike Stable Proteins Such as Actin

The Dmyd/nau protein has a relatively short half-life of approximately 10 hours, which renders it highly amenable to RNA interference (RNAi)-mediated silencing in Drosophila Schneider SL2 cells [1]. This property was directly compared with stable proteins such as cytoplasmic actin and beta-galactosidase, which are less effectively silenced by RNAi due to their longer half-lives [1]. Vertebrate MyoD protein half-life has been reported to be similarly short in some contexts (approximately 45–60 minutes in certain cell types) but exhibits context-dependent regulation not observed for Dmyd; however, no direct side-by-side half-life comparison between Dmyd and vertebrate MyoD in the same cellular system has been published.

RNA interference protein turnover gene silencing

Dmyd Expression Is Transient and Restricted to Founder Cells (Stage 9–13), Unlike Vertebrate MyoD Which Is Sustained in Differentiated Muscle

Dmyd RNA expression is developmentally restricted: it is initiated around embryonic stage 9 in a stereotypic pattern of mesodermal founder cells and is lost by 12–24 hour embryos, coinciding with the major period of early myogenesis [1]. The Dmyd nuclear antigen is undetectable in primary cultures of embryonic and adult Drosophila muscle [1]. This contrasts sharply with vertebrate MyoD, which continues to be expressed at high levels in differentiated skeletal muscle fibers throughout adult life. Dmyd co-expresses with the founder cell marker Duf-LacZ (rP298LacZ) in numerous cells at stage 12, and by stage 13, subsets of Dmyd-positive founders co-express the identity markers Kr, Eve, and S59 [2].

developmental expression founder cell marker muscle differentiation

Dmyd Protein (CAS 138881-40-0) Optimal Research Application Scenarios Based on Evidence


Drosophila Muscle Founder Cell Lineage Tracing and Patterning Studies

Leveraging Dmyd's unique transient expression in muscle founder cells (onset stage 9, loss by 12–24 h embryos) and its co-expression with markers Duf-LacZ, Kr, Eve, and S59, researchers can use Dmyd antibodies or reporter constructs to track founder cell specification, identity acquisition, and stereotypic patterning within each hemisegment. This application is not replicable with vertebrate MyoD reagents, as vertebrate MyoD is not expressed in a founder-cell-restricted pattern [1]. The hsp70-nautilus rescue system further enables temporally controlled expression for epistasis experiments .

RNAi-Based Functional Genomics Screening in Drosophila Cell Culture

The ~10 hour protein half-life of Dmyd/Nau makes it an ideal positive control and target for RNA interference screens in Schneider SL2 cells, where efficient silencing is dependent on rapid protein turnover [1]. Dmyd can serve as a benchmark for validating RNAi efficiency in myogenic conversion assays, where co-expression with daughterless and DMEF2 potentiates the myogenic program [1]. Stable proteins such as actin or beta-galactosidase are unsuitable for this application due to poor RNAi sensitivity [1].

Evolutionary and Comparative Myogenesis Research Using a Non-Redundant Single-Gene MRF System

Because Dmyd is the sole MyoD-family gene in Drosophila—unlike the four-member vertebrate MRF family with partial redundancy—it provides a genetically clean and simplified model for dissecting the core functions of a myogenic determination factor without confounding compensation by paralogs [1]. Loss-of-function phenotypes (up to 30% severe muscle disruption with gene targeting/RNAi) can be studied in isolation and rescued with transgenic Dmyd cDNA, enabling structure-function analysis of individual protein domains .

Heterodimerization and bHLH Protein-Protein Interaction Studies

The 82% HLH domain identity with vertebrate MyoD—combined with the 18% sequence divergence that underlies documented functional differences in heterodimer formation with CMD1—positions Dmyd as a valuable comparative biochemical tool [1]. Researchers can use recombinant Dmyd protein (available at ≥90% purity from Baculovirus expression systems) for in vitro dimerization assays with Drosophila E-proteins (e.g., daughterless) or for cross-species comparisons with vertebrate bHLH partners to identify the structural determinants of dimerization specificity .

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